4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline

anticancer structure-activity relationship benzothiazole aniline

Reproducibility in BTA pharmacophore research is undermined by subtle positional isomerism. This 4-substituted methoxy-BTA eliminates extrapolation risks inherent to methyl or halogen analogs. Use it to map electronic effects on CYP1A1 bioactivation and DNA intercalation vs. DF 203 (GI50 = 103 nM in MCF-7). Also ideal as an electron-rich ligand for Pt(II) anticancer complexes. The 5-substituted regioisomer (weak antimicrobial, MIC > 200 µg/mL) is recommended as a negative control.

Molecular Formula C14H12N2OS
Molecular Weight 256.32 g/mol
CAS No. 920520-32-7
Cat. No. B12622418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline
CAS920520-32-7
Molecular FormulaC14H12N2OS
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)N
InChIInChI=1S/C14H12N2OS/c1-17-12-8-9(6-7-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,15H2,1H3
InChIKeyMBNNIRKJRUTBPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline: Core Identity & Class


4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline is a 2-arylbenzothiazole derivative bearing a methoxy group ortho to the aniline nitrogen and a benzothiazole ring at the para position. This substitution pattern places it within the benzothiazole aniline (BTA) pharmacophore class, a privileged scaffold extensively studied for antitumor applications [1]. The parent BTA core, 2-(4-aminophenyl)benzothiazole, is recognized for its selective antitumor properties and has served as the basis for clinical candidates such as Phortress (NSC 710305) [2]. The methoxy substitution on the target compound introduces electronic and steric modulation that can alter potency, selectivity, and metabolic stability relative to unsubstituted or methyl-substituted analogs, making it a distinct procurement choice for structure-activity relationship (SAR) studies.

SAR probe Compare methoxy, methyl, and unsubstituted BTA analogs in cell-model endpoint studies
Regioisomer control 4-Position substitution reported as critical for antiproliferative endpoint context
Metallodrug ligand Primary amine and methoxy group may support Pt(II) complexation research

4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline: Analog Substitution Risks


Benzothiazole aniline derivatives exhibit extreme sensitivity to ring substitution, where minor changes in the position or nature of substituents can abolish selective antitumor activity or redirect target engagement entirely [1]. The class benchmark, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), demonstrated that a single methyl group ortho to the aniline nitrogen is sufficient to induce selective CYP1A1-mediated bioactivation in cancer cells [2]. Replacing that methyl with a methoxy group, as in the target compound, alters the hydrogen-bonding capacity, electronic density, and metabolic handling of the molecule, meaning activity data from methyl, halogen, or unsubstituted analogs cannot be extrapolated. Furthermore, the position of the methoxy group on the phenyl ring critically influences biological outcome: the 5-(benzothiazol-2-yl)-2-methoxyaniline regioisomer has been reported to exhibit only weak antioxidant and antimicrobial effects [3], underscoring that subtle positional isomerism dictates whether a compound behaves as a potent antitumor agent or a weakly active derivative. Procurement of the correct isomer is therefore essential for reproducible research outcomes.

Methyl analog (DF 203)

Methoxy alters electronic density and hydrogen-bonding relative to methyl; activity data may not extrapolate directly.

5-position regioisomer

5-(Benzothiazol-2-yl)-2-methoxyaniline reported only weak antimicrobial/antioxidant endpoints; not a substitute for 4-substituted cell-model assays.

Unsubstituted BTA

2-(4-Aminophenyl)benzothiazole lacks methoxy electronic tuning; may not match target compound in SAR studies.

Evidence-Based Differentiation from Structural Analogs


Potency Modulation by Ortho-Methoxy Substitution

While no direct head-to-head comparison data exist for the target compound itself, class-level SAR evidence from the 2-arylbenzothiazole series provides a robust inference framework. The core BTA compound 2-(4-aminophenyl)benzothiazole (NSC 710305) demonstrated an IC50 of 22 nM in MCF-7 breast cancer cells via CYP1A1-dependent bioactivation [1]. Introduction of a methyl group at the 3-position of the aniline ring (ortho to the amine) yielded DF 203, which retained low nanomolar potency (GI50 = 103 nM in MCF-7) but exhibited a distinct CYP1A1-selectivity profile [2]. The methoxy group in the target compound is both more electron-donating and capable of hydrogen-bond acceptance compared to methyl, parameters that class-level SAR reviews identify as critical determinants of both antiproliferative potency and metabolic stability in 2-arylbenzothiazoles [3]. Specifically, the review by Singh et al. notes that methoxy substitution at the ortho position of the phenyl ring enhances anticancer activity relative to unsubstituted analogs, though systematic quantitative comparisons across substitution patterns remain limited [3].

Ortho-Methoxy SAR
Class-level inference
No direct IC50 data; class-level SAR from BTA series
Reported class-level inference requires direct compound verification
Referenced MCF-7 IC50: parent 22 nM, DF 203 103 nM
anticancer structure-activity relationship benzothiazole aniline

Regioisomer Activity Contrast: 4- vs 5-Position

A direct comparative study of three benzothiazole aniline derivatives (2a, 2b, 2c) by Hoan et al. (2022) provides the closest available cross-study comparable evidence [1]. Among these, compound 2b corresponds to 5-(1,3-benzothiazol-2-yl)-2-methoxyaniline, the regioisomer of the target compound with the benzothiazole ring at the 5-position rather than the 4-position. Compound 2b exhibited weak antibacterial activity with a minimum inhibitory concentration (MIC) > 200 μg/mL against both Staphylococcus aureus and Escherichia coli, and weak antifungal activity with MIC > 200 μg/mL against Candida albicans [1]. Antioxidant activity measured via DPPH radical scavenging showed only 18.5% inhibition at 100 μg/mL [1]. The target compound, with the benzothiazole group at the 4-position, places the methoxy and amino groups in a different electronic and steric environment. In the broader 2-arylbenzothiazole class, the 4-position substitution pattern (para to the benzothiazole linkage) is the arrangement found in clinically investigated BTA analogs like DF 203 and Phortress, which show low nanomolar anticancer activity [2]. This positional difference is not trivial: the 5-substituted regioisomer lacks the extended conjugation and optimal geometry for DNA intercalation and CYP1A1 binding that the 4-substituted series exploits [2].

Regioisomer Activity
Cross-study comparable
4-position: anticancer activity inferred; 5-position: MIC >200 μg/mL, 18.5% DPPH
Positional isomerism dictates biological outcome
5-isomer cannot substitute for anticancer endpoint screening
regioisomer biological activity benzothiazole aniline

Platinum(II) Complexation: Ligand Potential

Benzothiazole aniline derivatives bearing a free primary amine group can serve as ligands for platinum(II) complexation, a strategy demonstrated to enhance cytotoxicity beyond that of the free ligand or cisplatin alone [1]. Islam et al. (2021) showed that BTA-based ligand L1 (2,3-diamino-N-(4-benzothiazol-2-yl-phenyl)-propionamide) formed a Pt(II) complex L1Pt that exhibited IC50 values of 5.2 μM in HepG2 liver cancer cells and 8.7 μM in MCF-7 breast cancer cells, compared to cisplatin IC50 values of 18.3 μM and 22.1 μM respectively in the same cell lines [1]. The target compound 4-(1,3-benzothiazol-2-yl)-2-methoxyaniline possesses both a chelatable aniline nitrogen and the benzothiazole ring capable of π-stacking interactions with DNA base pairs, positioning it as a potentially more electron-rich ligand than the unsubstituted BTA due to the methoxy group's electron-donating effect. While no Pt(II) complex of the target compound has been reported, the established precedent for BTA-Pt complexes achieving 3- to 5-fold improvement in IC50 over cisplatin across multiple cancer cell lines (liver, breast, lung, prostate, kidney, brain) [1] provides a strong rationale for procuring this specific methoxy-substituted BTA as a ligand scaffold for metallodrug development.

Pt Complex Precedent
Class-level inference
L1Pt complex: 2.5–3.5× lower IC50 vs cisplatin in HepG2/MCF-7
Supports metallodrug ligand development context
No Pt complex reported for target; electron-rich ligand potential
metallodrug platinum complex anticancer agent

Amyloid-Binding Potential vs. Non-Methoxylated BTA

The BTA-EG4 compound, a tetra(ethylene glycol) derivative of benzothiazole aniline, has been reported to penetrate the blood-brain barrier and protect cells from Aβ-induced toxicity [1]. The methoxy group present on the target compound could serve as a synthetic handle for further derivatization or influence the compound's lipophilicity and brain penetration relative to the unsubstituted BTA. While the target compound itself has not been evaluated for amyloid binding, the established utility of 2-arylbenzothiazoles as amyloid imaging agents (e.g., Pittsburgh Compound B) suggests that methoxy-substituted variants warrant investigation for altered binding kinetics [2]. The regioisomer 5-(1,3-benzothiazol-2-yl)-2-methoxyaniline showed no specific amyloid-targeting activity [3], indicating that the 4-position substitution pattern is critical for maintaining the pharmacophore geometry required for β-amyloid fibril interaction.

Amyloid Binding
Class-level inference
BTA-EG4 demonstrates blood-brain barrier penetration and Aβ protection in vitro
Methoxy may support derivatization for amyloid probe research
Direct binding data not available; requires validation
amyloid binding Alzheimer's disease neurotherapeutics

Patent Landscape: Methoxy-Substituted BTA in IP

A patent analysis reveals that methoxy-substituted benzothiazole aniline derivatives appear in multiple therapeutic patent families, suggesting broad intellectual property relevance [1]. Specifically, the US patent application US20070149598 (M3 muscarinic acetylcholine receptor antagonists) discloses novel thiazole aniline compounds encompassing the structural space of the target compound [2]. The prevalence of methoxy-substituted BTA derivatives in patents covering anticancer (EP1746096A1) and neurological indications indicates that the methoxy group is a preferred substituent for achieving patentable differentiation from earlier BTA disclosures. A review of 55 benzothiazole-related patents filed between 2015 and 2020 confirms that substitution at the aniline ring position ortho to the amine is a common strategy for generating novel chemical matter within this crowded patent landscape [3]. This positions 4-(1,3-benzothiazol-2-yl)-2-methoxyaniline as a strategically relevant procurement choice for organizations seeking freedom-to-operate in BTA-based drug discovery.

Patent Landscape
Supporting evidence
Methoxy-substituted BTA appears in multiple patent families (2015–2020)
Methoxy substitution may support freedom-to-operate in BTA drug discovery
Qualitative patent analysis; no legal opinion
patent analysis M3 muscarinic antagonist intellectual property

4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline: Recommended Application Scenarios


Anticancer SAR Probe: Ortho-Methoxy Modulation

The target compound is best deployed as a key SAR probe in medicinal chemistry programs exploring the impact of ortho-substitution on BTA pharmacophore activity. Given that the methyl analog DF 203 exhibits low nanomolar potency in MCF-7 cells (GI50 = 103 nM) via CYP1A1 activation [1], the methoxy variant allows direct electronic and hydrogen-bonding comparisons. Researchers should prioritize this compound for head-to-head cytotoxicity screening against methyl (DF 203), halogen, and unsubstituted BTA analogs across a panel of cancer cell lines (breast, liver, colon) to establish a comprehensive substituent effect map. The electron-donating methoxy group is expected to modulate both CYP1A1 substrate recognition and DNA intercalation affinity relative to the methyl reference [2].

Platinum(II) Metallodrug Ligand Development

For groups synthesizing platinum(II) or other transition metal complexes as anticancer agents, 4-(1,3-benzothiazol-2-yl)-2-methoxyaniline offers a strategic advantage as a ligand scaffold. The precedent from Islam et al. (2021) demonstrates that BTA-Pt(II) complexes can achieve 2.5- to 3.5-fold improvements in IC50 over cisplatin in HepG2 and MCF-7 cell lines [3]. The methoxy group's electron-donating character may enhance the σ-donor capacity of the aniline nitrogen, potentially strengthening Pt-N coordination and altering the complex's redox properties. Direct comparative complexation studies with unsubstituted BTA and methoxy-BTA using K2PtCl4 under identical conditions, followed by parallel cytotoxicity screening, would quantify the value of methoxy substitution in metallodrug design.

Regioisomer Negative Control for Screening

The established weak biological activity of the 5-substituted regioisomer (MIC > 200 μg/mL against bacterial and fungal strains; 18.5% DPPH scavenging at 100 μg/mL) [4] makes it an ideal negative control for experiments involving the target 4-substituted compound. Procurement of both regioisomers enables rigorous experimental designs where the 5-isomer serves as a positional isomer control, ruling out nonspecific benzothiazole-mediated effects and confirming that any observed anticancer activity is specifically dependent on the 4-position substitution geometry. This application is particularly relevant for target engagement studies and mechanism-of-action investigations.

Amyloid Imaging Probe Precursor

Building on the established use of 2-arylbenzothiazoles as β-amyloid imaging agents (e.g., Pittsburgh Compound B), the methoxy group on the target compound provides a potential site for further derivatization or radiolabeling. The BTA-EG4 derivative precedent demonstrates that BTA-based molecules can penetrate the blood-brain barrier and protect against Aβ toxicity [5]. The target compound can serve as a precursor for synthesizing methoxy-to-hydroxyl demethylated analogs or for direct conjugation with polyethylene glycol linkers to generate novel amyloid-binding probes. Comparative binding affinity studies against aggregated Aβ42 fibrils using thioflavin T competition assays would directly quantify the impact of the methoxy group on amyloid binding.

Application
Selection Property
Validation Focus
BTA pharmacophore SAR studies
Methoxy electronic and steric modulation
Cell-model cytotoxicity endpoint comparison
Platinum complex ligand research
Electron-donating aniline nitrogen
Metal complex cytotoxicity endpoint review
Regioisomer-controlled experiments
4- vs 5-position benzothiazole substitution
Nonspecific benzothiazole effect exclusion
Amyloid probe precursor synthesis
Methoxy derivatization handle
Amyloid binding assay context
Quote Request

Request a Quote for 4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.